8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(4-methylphenyl)sulfonyl]amino}(phenyl)acetate
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Overview
Description
8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(4-methylphenyl)sulfonyl]amino}(phenyl)acetate is a complex organic compound with a molecular formula of C27H22ClNO6S and a molecular weight of 523.996 g/mol . This compound is notable for its unique structure, which includes a chromen ring system fused with a cyclopentane ring, and functional groups such as a chloro substituent, a sulfonyl group, and an acetate ester. It is primarily used in scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(4-methylphenyl)sulfonyl]amino}(phenyl)acetate typically involves multiple steps:
Formation of the Chromen Ring System: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate aldehyde, under acidic or basic conditions.
Introduction of the Chloro Substituent: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Cyclopentane Ring: This step may involve a Diels-Alder reaction or other cycloaddition reactions.
Attachment of the Sulfonyl Group: Sulfonylation can be carried out using sulfonyl chlorides in the presence of a base.
Esterification: The final step involves esterification of the carboxylic acid group with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromen ring system, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(4-methylphenyl)sulfonyl]amino}(phenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate
- **8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl ({[(2-methyl-2-propanyl)oxy]carbonyl}
Uniqueness
Compared to similar compounds, 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(4-methylphenyl)sulfonyl]amino}(phenyl)acetate is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C27H22ClNO6S |
---|---|
Molecular Weight |
524.0 g/mol |
IUPAC Name |
(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate |
InChI |
InChI=1S/C27H22ClNO6S/c1-16-10-12-18(13-11-16)36(32,33)29-25(17-6-3-2-4-7-17)27(31)35-24-15-23-21(14-22(24)28)19-8-5-9-20(19)26(30)34-23/h2-4,6-7,10-15,25,29H,5,8-9H2,1H3 |
InChI Key |
SVANWTBHTWDBGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC3=C(C=C4C5=C(CCC5)C(=O)OC4=C3)Cl |
Origin of Product |
United States |
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